N-Methyl-3,4,5,6-tetrahydropyridin-2-amine is a chemical compound with the molecular formula CHN and a molecular weight of 113.18 g/mol. This compound is part of the tetrahydropyridine family, which is characterized by a saturated six-membered ring containing nitrogen. It is primarily recognized for its applications in organic synthesis and biological research. The hydrochloride salt form, N-Methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, is commonly utilized in various chemical reactions and biological studies.
This compound can be synthesized through various chemical methods and is commercially available from chemical suppliers. Its relevance in scientific research has led to increased interest in its synthesis and applications.
N-Methyl-3,4,5,6-tetrahydropyridin-2-amine is classified as an amine due to the presence of an amino group in its structure. It also belongs to the broader category of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements.
The synthesis of N-Methyl-3,4,5,6-tetrahydropyridin-2-amine typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. For instance, reactions are often carried out under controlled temperatures and atmospheres (e.g., inert gas) to prevent side reactions and degradation of sensitive intermediates .
The molecular structure of N-Methyl-3,4,5,6-tetrahydropyridin-2-amine features a six-membered ring with one nitrogen atom and four carbon atoms. The methyl group attached to the nitrogen enhances its solubility and reactivity.
N-Methyl-3,4,5,6-tetrahydropyridin-2-amine undergoes various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-Methyl-3,4,5,6-tetrahydropyridin-2-amine involves its interaction with biological targets such as receptors or enzymes. It may modulate neurotransmitter systems or influence enzyme activity in pathways relevant to pharmacological effects.
The specific molecular targets depend on the context of use; for instance:
Relevant data include melting points and boiling points that vary based on purity and form (free base vs. hydrochloride) .
N-Methyl-3,4,5,6-tetrahydropyridin-2-amine has diverse applications across several fields:
Regioselective modification of the tetrahydropyridine core enables precise pharmacological targeting while maintaining favorable drug-like properties. The C3 and C5 positions offer optimal vectors for functionalization due to their accessibility and minimal steric hindrance. As demonstrated in BACE1 inhibitor development, C3-substituted derivatives (e.g., 3-(methanesulfonyl)-3,4,5,6-tetrahydropyridin-2-amine) exhibit enhanced potency through directed interactions with the S1′ pocket while preserving blood-brain barrier permeability [1]. Similarly, CDC42/RHOJ inhibitors leverage C5 functionalization with heteroaryl groups (indazolyl, benzofuran-3-yl) to achieve low-micromolar IC50 values against BRAF-mutant melanoma lines (SKMel3, A375) and KRAS-mutant colon cancer (SW480) [5].
Table 1: Regioselective Impact on Biological Activity
Position | Substituent | Target | Key Activity |
---|---|---|---|
C3 | CH3SO2- | BACE1 | pKa 7.3; CHI logD 2.42 [1] |
C5 | Indazol-4-yl | CDC42/RHOJ | IC50 2.6-3.9 μM (pan-cancer) [5] |
C6 | Allyl | - | Decreased metabolic stability [4] |
C3/C5 | 5-Fluoromethyl-3-methylsulfonyl | BACE1 | Optimal pKa/logD balance [1] |
Metal-complexation strategies further enhance regiocontrol. Dihapto-coordinated tungsten complexes (e.g., [WTp(NO)(PMe3)(η2-N-methyl-THP)]) enable stereoselective amination at C5, producing cis-disubstituted 1,2,5,6-tetrahydropyridines after oxidative decomplexation [4]. Palladium-catalyzed arylation provides complementary access to 3-aryl-pyrrolidines, though analogous methods for tetrahydropyridines require precise ligand control to avoid N- versus C-regioselectivity issues [7].
The amidine pKa of N-methyl-3,4,5,6-tetrahydropyridin-2-amine derivatives critically influences membrane permeability, efflux susceptibility, and hERG channel binding. Unsubstituted analogs exhibit prohibitively high basicity (pKa >11), limiting central nervous system exposure. Systematic introduction of β-position electron-withdrawing groups (EWGs) reduces pKa to therapeutically optimal ranges (6.5–8.5) [1]:
Table 2: pKa Modulation by Electron-Withdrawing Substituents
Substituent | Position | pKa | CHI logD | EPSA (Ų) |
---|---|---|---|---|
None | - | 11.2 | 0.90 | 68 |
CH3SO2- | C3 | 7.3 | 2.42 | 75 |
CF3- | C5 | 8.1 | 2.85 | 71 |
FCH2- | C5 | 7.8 | 2.60 | 70 |
CNCH2- | C3 | 8.0 | 1.20 | 82 |
QM methods (Jaguar) outperform empirical models in predicting amidine pKa due to limited training data. The linear correlation between calculated and experimental pKa (R2 = 0.94) enables virtual screening of EWG combinations [1]. Crucially, pKa reduction must balance potency retention – derivatives below pKa 6.5 show >10-fold BACE1 activity loss due to impaired Asp228/Asp32 salt bridge formation [1].
The stereoelectronic effects of N-methylation and ring conformation significantly modulate target engagement. N-Methylation of tetrahydropyridin-2-amine increases basicity by 0.5–0.8 pKa units versus non-methylated analogs, enhancing ionic interactions with aspartate-rich protease active sites [3]. However, this modification introduces conformational constraints affecting ring puckering:
Table 3: Stereochemical Impact on Pharmacological Profiles
Configuration | Compound Class | Biological Advantage | Structural Basis |
---|---|---|---|
2',4'-cis | Piperidine-2-carboxylates | 5× potency vs. trans | Optimal H-bond vector alignment [6] |
anti-Addition | 3-Amino-THP metal complexes | >95% de | Metal-directed facial selectivity [4] |
S-Enantiomer | Azepane analogs | Improved metabolic stability (t1/2 ↑ 40%) | Reduced CYP3A4 recognition [6] |
Stereochemical integrity proves critical for CNS-targeted agents – racemic MPTP analogs exhibit unpredictable neurotoxicity, whereas enantiopure THP derivatives show stereospecific MAO-B activation kinetics [3].
Multicomponent cascade reactions enable efficient access to stereochemically complex THP scaffolds. Key advancements include:
Table 4: Enantioselective One-Pot THP Synthesis Methods
Method | Catalyst | Yield Range | ee/ de | Key Limitations |
---|---|---|---|---|
Nitro-Mannich/hydroamination | Au(I)/organocatalyst | 31–72% | 72–96% ee | Moderate functional group tolerance |
Rh-catalyzed C–H activation | [Cp*RhCl2]2 | 47–95% | >95% de | Low-temperature requirement (−40°C) |
Phosphine annulation | TRIP-phosphine | 46–70% | >97% ee | Competing [2+2] side products |
Acid-catalyzed cyclization | Acetic acid | 70–96% | Racemic | Limited stereocontrol |
Basification protocols using KOtBu effectively suppress elimination side reactions during workup. Oxidative decomplexation of tungsten-THP complexes with NOPF6 or DDQ liberates enantiopure amines (50% efficiency) without racemization [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7